(R)-4-Isobutyloxazolidin-2-one
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Overview
Description
®-4-Isobutyloxazolidin-2-one is a chiral oxazolidinone derivative that has garnered significant interest in various fields of chemistry and industry. This compound is known for its unique structural features, which include an oxazolidinone ring and an isobutyl side chain. Its chiral nature makes it particularly valuable in asymmetric synthesis and other applications where stereochemistry is crucial.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Isobutyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-2-amino-1-butanol with phosgene or its derivatives under controlled conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of ®-4-Isobutyloxazolidin-2-one often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or distillation to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions: ®-4-Isobutyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring into other cyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
®-4-Isobutyloxazolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a building block for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials with specific stereochemical requirements.
Mechanism of Action
The mechanism of action of ®-4-Isobutyloxazolidin-2-one involves its interaction with various molecular targets, depending on its application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. In biological systems, its mechanism may involve binding to specific enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
(S)-4-Isobutyloxazolidin-2-one: The enantiomer of ®-4-Isobutyloxazolidin-2-one, with similar chemical properties but different stereochemistry.
4-Phenyl-2-oxazolidinone: Another oxazolidinone derivative with a phenyl group instead of an isobutyl group.
4-Methyl-2-oxazolidinone: A simpler oxazolidinone with a methyl group.
Uniqueness: ®-4-Isobutyloxazolidin-2-one is unique due to its specific chiral configuration and the presence of the isobutyl side chain. These features make it particularly valuable in applications requiring high stereochemical purity and specific chemical properties.
Properties
CAS No. |
161106-42-9 |
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Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
4-(2-methylpropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-5(2)3-6-4-10-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
QQOAHLJDKWZJPD-UHFFFAOYSA-N |
SMILES |
CC(C)CC1COC(=O)N1 |
Isomeric SMILES |
CC(C)C[C@@H]1COC(=O)N1 |
Canonical SMILES |
CC(C)CC1COC(=O)N1 |
Synonyms |
(4R)-4-Isobutyl-2-oxazolidinone |
Origin of Product |
United States |
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